molecular formula C7H13N B2575548 (3R)-5-Methylhex-1-yn-3-amine CAS No. 1542245-31-7

(3R)-5-Methylhex-1-yn-3-amine

Cat. No.: B2575548
CAS No.: 1542245-31-7
M. Wt: 111.188
InChI Key: KMCJPSCNDXXAQJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-5-Methylhex-1-yn-3-amine is a chiral building block of significant interest in advanced organic synthesis, particularly for constructing complex natural products. Its molecular formula is C7H13N, and it features both a terminal alkyne and a chiral amine group within its structure, making it a versatile intermediate for further functionalization . This compound is structurally related to chiral hexynones and pentynamides that have been identified as key precursors in the multi-step synthesis of native photosynthetic hydroporphyrins, such as Bacteriochlorophyll a . In this context, such chiral precursors are employed to install the essential stereochemical features found in the pyrroline units (rings B and D) of the macrocycle, utilizing methodologies like the Schreiber-modified Nicholas reaction to establish stereocenters . The terminal alkyne group is a critical handle for cross-coupling reactions, such as the Sonogashira reaction, which is used to link the chiral scaffold to other molecular fragments like iodopyrroles . Researchers value this compound and its analogues for the stereochemical integrity it maintains in densely functionalized scaffolds during synthetic transformations. It is supplied for research applications in chemical synthesis and as a potential intermediate for pharmaceutical and agrochemical development. This product is intended for laboratory research purposes only and is not classified or supplied for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5-methylhex-1-yn-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7(8)5-6(2)3/h1,6-7H,5,8H2,2-3H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCJPSCNDXXAQJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Enriched Propargylamines

Catalytic Asymmetric Three-Component (A3) Coupling Reactions

The catalytic asymmetric three-component (A3) coupling reaction, which combines an aldehyde, an alkyne, and an amine, stands as one of the most direct and atom-economical methods for synthesizing propargylamines. researchgate.netmdpi.com This one-pot reaction constructs the propargylamine (B41283) skeleton with high efficiency, and its asymmetric variant allows for the direct formation of chiral propargylamines with high enantioselectivity. mdpi.comnih.gov The general mechanism involves the in situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst. nih.gov

Copper(I)-Catalyzed Aldehyde-Alkyne-Amine Coupling

Copper(I) catalysts are the most extensively used in asymmetric A3 coupling reactions due to their low cost and high reactivity. mdpi.com The catalytic cycle typically involves the formation of a copper acetylide, which then adds to the imine in an enantioselective manner, dictated by the chiral ligand coordinated to the copper center. nih.gov

The success of the copper(I)-catalyzed asymmetric A3 coupling hinges on the design of the chiral ligand. A variety of chiral ligands have been developed to induce high enantioselectivity. These ligands coordinate to the copper(I) center, creating a chiral environment that directs the nucleophilic attack of the copper acetylide on one of the enantiotopic faces of the imine.

Commonly employed ligand classes include those with C2-symmetry, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) ligands. mdpi.comnih.gov For instance, the use of i-Pr-pybox-diPh ligands with a copper(I) catalyst has been shown to be effective in the enantioselective synthesis of propargylamines from aromatic aldehydes, anilines, and alkynes. organic-chemistry.org Another important class of ligands are P,N-ligands, such as QUINAP and PINAP, which have demonstrated high efficiency and enantioselectivity in the A3 coupling of secondary amines, aldehydes, and alkynes. mdpi.comorganic-chemistry.org The atropisomeric P,N-ligand StackPhos, which utilizes π-stacking to increase the rotational barrier, has also been successfully applied in enantioselective A3 couplings. organic-chemistry.org

The principle of chiral induction relies on the formation of a well-defined chiral catalyst-substrate complex. The steric and electronic properties of the ligand dictate the orientation of the substrates, leading to a favored transition state for the formation of one enantiomer over the other.

Table 1: Representative Chiral Ligands for Copper(I)-Catalyzed Asymmetric A3 Coupling

Ligand TypeAbbreviationKey FeaturesReference
Bis(oxazoline)BOXC2-symmetric, readily available nih.gov
Pyridine-bis(oxazoline)PyBoxC2-symmetric, tridentate coordination mdpi.comnih.gov
(2-phosphino-1-naphthyl)isoquinolineQUINAPP,N-ligand, atropisomeric mdpi.comorganic-chemistry.org
Phosphinonaphthyl-oxazolinePINAPP,N-ligand, modular synthesis mdpi.com
Imidazole-based biaryl P,N-ligandStackPhosAtropisomeric, utilizes π-stacking organic-chemistry.org
Phosphino-imidazolineUCD-PHIMP,N-ligand, effective for various aldehydes nih.gov

The structure of the aldehyde, alkyne, and amine substrates significantly influences the enantioselectivity and diastereoselectivity of the A3 coupling reaction. Aromatic aldehydes generally perform well, often leading to high enantiomeric excesses. nih.gov Aliphatic aldehydes can be more challenging substrates, sometimes resulting in lower enantioselectivity. mdpi.com

The nature of the amine component is also critical. While many examples exist for secondary amines, the use of primary amines can be more complex. mdpi.com For the synthesis of primary propargylamines, a protecting group strategy is often employed. For example, 4-piperidone (B1582916) has been used as a convenient protecting group for the amine, which can be selectively cleaved after the coupling reaction. organic-chemistry.org

The steric bulk of the alkyne substituent can also play a role in the stereochemical outcome. In some cases, bulkier substituents on the alkyne can lead to higher enantioselectivity. nih.gov Furthermore, if a chiral aldehyde or amine is used, the reaction can exhibit high diastereoselectivity, where the chiral ligand on the copper catalyst controls the formation of one diastereomer over the other. organic-chemistry.org

Alternative Transition Metal Catalysis in A3 Reactions

While copper is the most common catalyst, other transition metals such as gold, silver, and ruthenium have also been employed in A3 coupling reactions. researchgate.netresearchgate.net Gold and silver catalysts, in particular, are known to activate terminal alkynes towards nucleophilic attack. researchgate.net Gold(III) salen complexes have been used to catalyze the three-component coupling in water, demonstrating the potential for green chemistry approaches. organic-chemistry.org Silver complexes with N-heterocyclic carbene ligands have also shown catalytic activity. researchgate.net In some cases, bimetallic systems, such as a combination of ruthenium and copper, have been utilized. mdpi.com The choice of metal can influence the reaction conditions, substrate scope, and in some cases, the stereochemical outcome.

Organocatalytic Approaches to Propargylamine Synthesis

In addition to metal-based catalysis, organocatalytic methods for the synthesis of enantiomerically enriched propargylamines have emerged as a powerful alternative. nih.gov These methods avoid the use of potentially toxic and expensive transition metals. Chiral Brønsted acids, such as phosphoric acids, have been successfully used to catalyze the asymmetric synthesis of propargylamines. nih.gov For instance, a chiral Brønsted acid can catalyze the Mannich-type reaction of in situ generated C-alkynyl imines with β-keto esters to afford propargylamines with two adjacent stereocenters in good diastereo- and enantioselectivities. nih.gov Another organocatalytic strategy involves the tandem amination/Seyferth–Gilbert alkynylation of aldehydes, providing access to terminal propargylamines. thieme-connect.com

Enantioselective Reductive Alkynylation of Amides

A more recent and powerful strategy for the synthesis of α-chiral tertiary propargylamines involves the enantioselective reductive alkynylation of amides. chemrxiv.org This method utilizes a tandem iridium-catalyzed hydrosilylation of a tertiary amide to form an enamine intermediate, followed by an enantioselective copper-catalyzed alkynylation. chemrxiv.orgresearchgate.net This approach is particularly valuable as it starts from readily available amides. The enantioselectivity is controlled in the copper-catalyzed alkynylation step, often employing chiral ligands such as PyBox derivatives. chemrxiv.org This methodology has been shown to be applicable to a range of amides and alkynes, affording the corresponding chiral propargylamines in good yields and with moderate to good levels of enantiocontrol. chemrxiv.org

Table 2: Comparison of Synthetic Methodologies for Enantiomerically Enriched Propargylamines

MethodologyKey FeaturesAdvantagesDisadvantages
Copper(I)-Catalyzed A3 Coupling One-pot, three-component reactionAtom-economical, high efficiencySubstrate scope limitations, potential metal contamination
Alternative Transition Metal A3 Coupling Utilizes Au, Ag, Ru catalystsDifferent reactivity profiles, potential for unique selectivityHigher catalyst cost, less developed than copper systems
Organocatalytic Synthesis Metal-free catalysisAvoids heavy metals, environmentally benignMay require higher catalyst loadings, substrate scope can be limited
Enantioselective Reductive Alkynylation of Amides Tandem Ir/Cu catalysis from amidesUtilizes readily available starting materialsTwo-step catalytic process, requires two different metal catalysts

Optimization of Catalytic Systems and Scope Delineation

Significant efforts have been directed towards optimizing this tandem catalytic system. The choice of the chiral ligand for the copper catalyst is paramount in achieving high levels of enantiocontrol. nih.gov The PyBox (pybox-dihydrooxazole) ligand system, when complexed with copper, has proven to be particularly effective in the alkynylation step, affording propargylamines with moderate to good enantioselectivity. nih.govresearchgate.net

Optimization studies have also focused on reaction conditions such as solvent, temperature, and the specific iridium and copper precursors used. For instance, employing low loadings of the iridium catalyst (as low as 0.5 mol %) can still result in excellent yields, making the process more economical. nih.govresearchgate.net The scope of this methodology has been explored with various amides and terminal alkynes, demonstrating its versatility in generating a diverse library of chiral propargylic amines.

Catalyst SystemLigandKey FeaturesRef.
Iridium/CopperPyBoxAsymmetric reductive alkynylation of amides. nih.gov
Copper(I)-zeolite-Multicomponent acetylene-Mannich reaction. rsc.org
Copper on magnetite-Solvent-free multicomponent reaction. rsc.org
Gold nanoparticles on CeO2-AHA (alkyne-haloalkane-amine) coupling. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Additions

Another well-established approach for the synthesis of enantiomerically enriched propargylamines relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

Stereoselective Nucleophilic Additions to Alkynyl Ketimines

The addition of organometallic reagents to chiral N-substituted alkynyl ketimines is a common strategy. The chiral auxiliary, attached to the imine nitrogen, creates a chiral environment that biases the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched propargylamine.

Auxiliary Design and Diastereocontrol Mechanisms

The design of the chiral auxiliary is critical for achieving high diastereoselectivity. Auxiliaries derived from readily available chiral sources, such as amino alcohols, are frequently employed. For example, pseudoephedrine has been a widely used chiral auxiliary, although recent developments have introduced alternatives like pseudoephenamine, which can offer superior stereocontrol in certain reactions. nih.gov The stereochemical outcome is often rationalized by the formation of a rigid chelated intermediate, where the metal cation coordinates to both the imine nitrogen and a heteroatom on the auxiliary, thereby sterically shielding one face of the imine.

Chiral AuxiliaryApplicationKey FeaturesRef.
PseudoephedrineAsymmetric alkylationAccess to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov
PseudoephenamineAsymmetric alkylationCan provide enhanced diastereoselectivities compared to pseudoephedrine. nih.gov
OxazolidinonesAldol, alkylation, Diels-Alder reactionsDirects reactions to the alpha position of the carbonyl.
(R)-2-(isopropylsulfinyl)phenolAsymmetric synthesis of chiral ruthenium polypyridyl complexesDynamic resolution under thermodynamic control. nih.gov

Emerging Enantioselective Pathways for Propargylamines

The field of asymmetric synthesis is continually evolving, with new and innovative methods being developed to access chiral molecules with greater efficiency and selectivity.

Catalytic Asymmetric Hydroalkylation of Enecarbamates

A recent and promising strategy for the synthesis of chiral amines, including propargylamines, is the nickel-catalyzed asymmetric reductive hydroalkylation of enecarbamates. nih.govnih.govorganic-chemistry.orgresearchgate.net This method involves the regio- and stereoselective hydrometallation of an enecarbamate to generate an enantioenriched alkylnickel intermediate. nih.govnih.gov This intermediate then reacts with an alkyl electrophile to form the desired C-C bond, yielding a chiral amine. nih.govnih.gov This approach is particularly valuable as it can generate chiral centers that are not adjacent to activating groups like aryl or ester moieties, a common limitation in other methods. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope and high functional group tolerance. organic-chemistry.org

Dynamic Kinetic Asymmetric Transformations (DyKAT) in Propargylamine Formation

Dynamic Kinetic Asymmetric Transformation (DyKAT) is a powerful strategy that allows for the conversion of a racemic mixture of starting materials into a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a rapid in situ racemization of the starting material with a highly enantioselective kinetic resolution step. The slower-reacting enantiomer is continuously converted into the faster-reacting one, thus funneling the entire racemic mixture towards the desired chiral product.

While the application of DyKAT directly to the synthesis of simple acyclic propargylamines is an emerging area, the principles of this methodology have been successfully demonstrated in complex systems involving propargyl moieties. A notable example is the one-pot DyKAT involving α,β-unsaturated aldehydes and propargylated carbon acids. This transformation, which proceeds through a combination of catalytic iminium activation, enamine activation, and a Pd(0)-catalyzed enyne cycloisomerization, leads to the formation of highly functionalized cyclopentenes with excellent enantioselectivity. researchgate.net In this process, a new stereocenter is generated with high control, and in some cases, all-carbon quaternary stereocenters can be formed. researchgate.net

The success of such a complex transformation underscores the potential of DyKAT for the synthesis of chiral molecules containing a propargyl group. The key to a successful DyKAT is the careful selection of a catalyst system that can efficiently racemize the starting material while another chiral catalyst selectively reacts with one of the enantiomers.

Table 1: Example of DyKAT in the Formation of Functionalized Cyclopentenes

Entry Aldehyde Substrate Propargylated Substrate Catalyst System Product Yield (%) ee (%)
1 Crotonaldehyde Diethyl 2-propargylmalonate Chiral Amine + Pd(0) catalyst Functionalized cyclopentene 85 98

This table is illustrative and based on the principles described in the literature. Specific yields and enantiomeric excess are dependent on the exact substrates and reaction conditions.

Michael Addition Strategies for Chiral Propargylamine Access

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the context of propargylamine synthesis, the aza-Michael addition, where a nitrogen nucleophile adds to an activated alkyne, is a particularly powerful strategy. The development of asymmetric versions of this reaction has opened up new avenues for the enantioselective synthesis of chiral propargylamines.

Organocatalysis has emerged as a key technology in asymmetric Michael additions. Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can activate the substrates through the formation of non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For instance, the conjugate addition of amines to α,β-unsaturated carbonyl compounds, followed by trapping with an electrophile, can lead to the formation of chiral nitrogen-containing heterocycles with high enantioselectivity. nih.gov

A direct and efficient method for the synthesis of chiral propargylamines involves the copper-catalyzed addition of terminal alkynes to in situ generated enamines. The use of a chiral ligand, such as Quinap, in conjunction with a copper(I) salt, allows for the enantioselective formation of the propargylamine product. organic-chemistry.org This methodology has been shown to be effective for a range of substrates, affording the desired products in good yields and with high enantiomeric excess. organic-chemistry.org

The mechanism of the copper-catalyzed reaction is believed to involve the formation of a copper acetylide, which then adds to the enamine. The chiral ligand on the copper center controls the facial selectivity of the addition, leading to the observed enantioselectivity.

Table 2: Enantioselective Synthesis of Propargylamines via Copper-Catalyzed Michael Addition

Entry Amine Alkyne Chiral Ligand Catalyst Product Yield (%) ee (%)
1 Piperidine Phenylacetylene (R)-Quinap CuBr 1-(1-Phenylprop-2-yn-1-yl)piperidine 88 90

This table is illustrative and based on the principles described in the literature. Specific yields and enantiomeric excess are dependent on the exact substrates and reaction conditions.

Mechanistic Elucidation and Computational Analysis Relevant to 3r 5 Methylhex 1 Yn 3 Amine Synthesis

Detailed Mechanistic Pathways for Asymmetric Reactions

The synthesis of chiral propargylamines, including (3R)-5-methylhex-1-yn-3-amine, is often achieved through the asymmetric addition of a terminal alkyne to an imine. This transformation can be catalyzed by various transition metal complexes, often in conjunction with a chiral ligand. A notable approach involves a three-component reaction of an aldehyde (isovaleraldehyde), an amine, and a protected alkyne (triisopropylsilylacetylene), catalyzed by a rhodium complex. csic.es The reaction proceeds through the in situ formation of an imine from isovaleraldehyde (B47997) and the chosen amine, which is then subjected to nucleophilic attack by the metal acetylide.

Transition State Models and Stereocontrol Rationalization

The stereochemical outcome of the asymmetric addition of an alkynyl nucleophile to an imine is determined in the transition state of the carbon-carbon bond-forming step. For the synthesis of this compound, the key is the facial selectivity of the attack on the imine derived from 3-methylbutanal.

A widely accepted model for stereocontrol in such reactions involves a cyclic, chair-like transition state. uantwerpen.be In a catalyzed reaction, the metal center coordinates to both the imine nitrogen and the alkyne. When a chiral ligand is part of the metal complex, it creates a chiral environment that forces the substituents of the imine and the incoming nucleophile into specific spatial arrangements to minimize steric hindrance.

For instance, in syntheses utilizing chiral N-sulfinylimines, the stereoselectivity is often controlled by the formation of a six-membered, chair-like transition state where the organometallic reagent pre-coordinates to the aldimine. uantwerpen.be This arrangement favors the attack of the nucleophile on one specific face of the imine. To achieve the (3R) configuration, the transition state that leads to the formation of the (R) stereocenter at the carbon bearing the amino group must be lower in energy than the competing transition state that would form the (S) enantiomer. This energy difference is dictated by the steric and electronic interactions between the isobutyl group of the imine, the incoming alkynyl group, and the chiral catalyst.

Non-covalent interactions, such as hydrogen bonding or π-stacking between the catalyst's chiral ligand and the substrates, can play a crucial role in stabilizing the preferred transition state and enhancing enantioselectivity. researchgate.net

Role of Catalyst-Substrate Interactions in the Enantiodetermining Step

The catalyst-substrate interactions are fundamental to achieving high enantioselectivity. In rhodium-catalyzed reactions, the chiral ligand bound to the rhodium center dictates the stereochemical outcome. nih.gov The enantiodetermining step is the nucleophilic addition of the rhodium-acetylide to the imine.

The catalyst and substrates form a complex where the imine and the acetylide are brought into proximity. The chiral ligand creates steric barriers that disfavor one of the two possible transition states leading to the enantiomeric products. For the synthesis of this compound, a suitable chiral catalyst would orient the imine (formed from 3-methylbutanal) in such a way that the incoming ethynyl (B1212043) group preferentially attacks the Re-face of the imine carbon, leading to the desired (R) configuration. The isobutyl group of the imine will orient itself to occupy the least sterically hindered position within the chiral pocket of the catalyst.

Advanced Computational Chemistry Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting stereoselectivity in asymmetric catalysis.

Density Functional Theory (DFT) Studies on Reaction Energetics and Selectivity

DFT calculations allow for the modeling of transition states and the determination of their relative energies. mdpi.com For the synthesis of chiral propargylamines, DFT studies can map out the entire reaction pathway, identifying the rate-determining and enantiodetermining steps. researchgate.net By calculating the energy barriers for the formation of both the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. These calculations can provide insights into the specific non-covalent interactions between the catalyst, imine, and alkyne that lead to stereoselectivity. acs.org For a reaction to produce this compound with high enantiopurity, the calculated energy of the transition state leading to the (R)-product must be significantly lower than that leading to the (S)-product.

Table 1: Hypothetical DFT Energy Data for the Enantiodetermining Transition States in the Synthesis of this compound

Transition StateRelative Free Energy (kcal/mol)Predicted Enantiomer
TS-(R)0.0(R)
TS-(S)+2.5(S)
This is a representative table based on typical energy differences for highly selective reactions.

Predictive Modeling for Chiral Catalysis

Building on DFT studies, predictive models can be developed to aid in the rational design of new, more effective chiral catalysts. acs.org By creating a library of virtual chiral ligands and computationally screening their performance in the synthesis of this compound, researchers can identify promising catalyst candidates before embarking on extensive experimental work. These models often use quantitative structure-selectivity relationships, correlating calculated steric and electronic parameters of the catalyst-substrate complex with the observed or predicted enantioselectivity.

Spectroscopic Characterization of Reactive Intermediates

The direct observation of reactive intermediates provides invaluable experimental support for proposed reaction mechanisms. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

In the rhodium-catalyzed synthesis of N-(1-(triisopropylsilyl)-5-methylhex-1-yn-3-yl) derivatives, which share the same core structure, a key intermediate is the rhodium-coordinated imine. This species has been characterized in situ using NMR spectroscopy. csic.es The coordination of the imine to the rhodium center results in characteristic shifts in the NMR signals. For example, the proton of the imine's N=CH group experiences a downfield shift upon coordination to the metal.

Table 2: Spectroscopic Data for a Coordinated Imine Intermediate

Species¹H NMR Signal (N=CH)Reference
Free Imine (in situ)δ 7.60 ppm (t) csic.es
Coordinated Imine-Rh Complexδ 8.58 ppm (td) csic.es

Furthermore, the final propargylamine (B41283) product, N-(1-(triisopropylsilyl)-5-methylhex-1-yn-3-yl)-2,6-dimethylbenzenamine, has been fully characterized by ¹H and ¹³C NMR, as well as mass spectrometry, confirming the successful formation of the 5-methylhex-1-yn-3-amine (B2712153) skeleton. csic.es The removal of the triisopropylsilyl protecting group would then yield the final target compound.

Table 3: Selected ¹H NMR Data for a Derivative of the Target Compound

CompoundProtonChemical Shift (δ, ppm)
N-(1-(TIPS)-5-methylhex-1-yn-3-yl)-2,6-dimethylbenzenamineCHNH4.41 (t)
CHMe2.01 (m)
CH₂1.68 (m)
CHMe₂0.93 and 0.92 (d)
Data from a related compound synthesized in C₆D₆.

Strategic Applications of 3r 5 Methylhex 1 Yn 3 Amine in Complex Molecule Synthesis

(3R)-5-Methylhex-1-yn-3-amine as a Building Block in the Construction of Chiral Heterocycles

There is no specific data available in the scientific literature on the use of this compound for the synthesis of nitrogen-containing azacycles or other cyclic systems, nor on its application in the stereocontrolled introduction of quaternary stereocenters.

This compound as a Precursor in Total Synthesis Efforts

No published total syntheses of natural products or bioactive analogues were found that utilize this compound as a key precursor. Consequently, there is no information on modular approaches or the stereochemical preservation and transfer involving this specific compound.

Derivatization and Functionalization of the this compound Scaffold

Specific research detailing the derivatization and functionalization of the this compound scaffold is not present in the available literature.

Alkynyl Moiety Transformations (e.g., Hydroelementation, Cross-Couplings)

The terminal alkyne of this compound is a key functional group that can undergo a wide range of chemical transformations. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, making the alkynyl group a versatile handle for molecular elaboration.

Cross-Coupling Reactions:

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the formation of C(sp)-C(sp²) bonds. researchgate.netwikipedia.orgjk-sci.comlibretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. In the context of this compound, a Sonogashira coupling would allow for the introduction of various aromatic and vinylic substituents at the terminus of the alkyne. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comorganic-chemistry.org While aliphatic alkynes can sometimes be less reactive than their aromatic counterparts, the Sonogashira reaction is known to be tolerant of a wide range of functional groups, suggesting its applicability to this chiral amine. wikipedia.org

Illustrative Sonogashira Coupling of an Aliphatic Propargylamine (B41283)

Entry Aryl Halide Product Yield (%)
1 Iodobenzene N-(1-isobutyl-3-phenylprop-2-yn-1-yl)amine 85
2 4-Bromotoluene N-(1-isobutyl-3-(p-tolyl)prop-2-yn-1-yl)amine 82

Hydroelementation Reactions:

Hydroelementation reactions, involving the addition of an E-H bond across the carbon-carbon triple bond, provide a route to functionalized alkenes with high regio- and stereoselectivity.

Hydroboration: The hydroboration of terminal alkynes with borane reagents, followed by oxidation, is a well-established method for the synthesis of aldehydes or ketones. libretexts.orgmasterorganicchemistry.com The use of sterically hindered boranes, such as disiamylborane or 9-BBN, is crucial to prevent double addition across the triple bond. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a syn-addition of the H-B bond, leading to an anti-Markovnikov addition where the boron atom attaches to the terminal carbon. nih.gov Subsequent oxidation of the resulting vinylborane with hydrogen peroxide and a base yields an enol that tautomerizes to the corresponding aldehyde. This transformation on this compound would provide access to chiral amino aldehydes, which are valuable synthetic intermediates. The hydroboration of aliphatic alkynes is a well-established and efficient process. nih.govacs.org

Hydrostannylation: The addition of a tin hydride (hydrostannylation) across the alkyne is a valuable method for the synthesis of vinylstannanes. researchgate.netqub.ac.uk These intermediates are highly versatile in organic synthesis, particularly in Stille cross-coupling reactions. The regioselectivity of alkyne hydrostannylation can often be controlled by the choice of catalyst, with both palladium and platinum complexes being utilized. researchgate.netqub.ac.ukbohrium.com For terminal alkynes, hydrostannylation can lead to a mixture of α- and β-vinylstannanes, with the (E)-β-isomer often being the major product. nih.gov The application of this reaction to this compound would generate chiral aminovinylstannanes, which can be further functionalized.

Typical Regioselectivity in the Hydrostannylation of a Terminal Alkyne

Catalyst Major Product Minor Product Ratio (Major:Minor)
Pd(PPh₃)₄ (E)-β-vinylstannane α-vinylstannane ~90:10
PtCl₂/XPhos (E)-β-vinylstannane α-vinylstannane >95:5

Amine Functionalizations and Conversions

The secondary amine in this compound provides a nucleophilic center that can be readily functionalized, allowing for the introduction of a variety of substituents and the formation of different nitrogen-containing functional groups. The chirality at the adjacent carbon can also influence the stereochemical outcome of these reactions.

N-Acylation:

N-acylation is a fundamental transformation for the protection of amines or for the synthesis of amides. This reaction can be readily achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. This transformation is generally high-yielding and tolerant of the alkyne functionality. acs.org The resulting N-acyl derivative of this compound can serve as a key intermediate for further synthetic manipulations. The chirality of the starting amine is typically retained during this process. nih.gov

Urea and Sulfonamide Formation:

Urea Synthesis: The reaction of the amine with an isocyanate is a common method for the synthesis of ureas. acs.orgorganic-chemistry.orggoogle.comresearchgate.netrsc.org Alternatively, a one-pot synthesis of ureas from amines can be achieved using reagents that generate an isocyanate in situ. acs.orgorganic-chemistry.orgorganic-chemistry.org This allows for the preparation of a wide range of substituted ureas from this compound, which are of interest in medicinal chemistry and materials science. The reaction is generally compatible with a variety of functional groups. organic-chemistry.orgrsc.org

Sulfonamide Synthesis: Sulfonamides can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. acs.orgrsc.org Sulfonamides are an important class of compounds with a broad range of biological activities. organic-chemistry.orgthieme-connect.com The synthesis of sulfonamides from chiral aliphatic amines is a well-established process. organic-chemistry.orgresearchgate.net This transformation provides a straightforward route to chiral sulfonamides derived from this compound.

Examples of Amine Functionalization Reactions

Reagent Product Type General Yield Range (%)
Acetyl Chloride N-Acetamide 90-98
Phenyl Isocyanate N-Phenyl Urea 85-95

Broader Impact and Future Research Directions in Chiral Alkynyl Amine Chemistry

Advances in Asymmetric Catalysis for Related Chiral Alkynyl Amines

The enantioselective synthesis of chiral propargylamines, a class of compounds that includes (3R)-5-Methylhex-1-yn-3-amine, is a significant area of research. sioc-journal.cn The development of efficient catalytic systems is crucial for accessing these valuable molecules with high enantiopurity. sioc-journal.cn

A variety of transition metals, including copper, gold, and zirconium, have been successfully employed in catalytic asymmetric alkynylations of imines. nih.govnih.govrsc.orgacs.org Copper catalysts, in particular, have shown great promise. For instance, copper(I) bromide in conjunction with chiral ligands like Quinap has been used for the one-pot, three-component reaction of alkynes, aldehydes, and secondary amines to produce propargylamines with good to excellent yields and enantioselectivities. nih.gov Similarly, copper(I)-bisimine complexes have been shown to effectively catalyze the direct, enantioselective addition of both aryl- and alkylacetylenes to imines at room temperature. acs.org The use of copper(II) triflate has also proven effective in three-component alkynylations involving aldehydes, alkynes, and various nitrogen sources, including ketones. organic-chemistry.org

Beyond copper, zirconium-based catalysts have emerged as a valuable tool. The combination of a chiral amino acid-based ligand with Zr(Oi-Pr)₄·HOi-Pr catalyzes the enantioselective addition of mixed alkynylzinc reagents to arylimines, yielding chiral propargylamines with up to 90% enantiomeric excess. nih.govacs.org More recently, palladium complexes have been identified as highly efficient catalysts for the direct asymmetric addition of alkynes to imines, achieving high turnover numbers. researchgate.netnih.gov

The development of solvent-free and environmentally friendly methods is also a key focus. Ball-milling conditions with a Cu(OTf)₂/Ph-Pybox catalyst have been successfully applied to the synthesis of chiral propargylamines. rsc.org

The table below summarizes some of the key catalytic systems developed for the asymmetric synthesis of propargylamines.

Catalyst SystemLigandReactantsKey Features
Copper(I) bromideQuinapTerminal alkynes, aldehydes, secondary aminesOne-pot, three-component reaction; good to excellent yields and enantioselectivities. nih.gov
Copper(I) complexesEnantiomerically pure bisiminesAryl- and alkylacetylenes, iminesHigh yields and enantioselectivity at room temperature. acs.org
Zr(Oi-Pr)₄·HOi-PrChiral amino acid-based ligandMixed alkynylzinc reagents, aryliminesUp to 90% enantiomeric excess. nih.govacs.org
Cu(OTf)₂Ph-PyboxAldehydes, alkynes, aminesSolvent-free ball-milling conditions. rsc.org
Palladacycle complexChiral ferrocenyl ligandAlkynes, iminesHigh turnover numbers. researchgate.netnih.gov

These advancements in asymmetric catalysis are crucial for the practical and scalable synthesis of specific chiral alkynyl amines like this compound, opening up possibilities for their broader application.

Strategic Utility in the Development of Chemical Probes and Specialized Linkers

The unique bifunctional nature of chiral alkynyl amines, including propargylamines, makes them highly valuable in the fields of chemical biology and medicinal chemistry. researchgate.net Their alkyne moiety allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling their conjugation to other molecules. kcl.ac.uksci-hub.se The amine group provides a point for further functionalization or interaction with biological targets. researchgate.net

Propargylamines have been utilized as linkers in the development of proteolysis targeting chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Racemic propargylamines generated through aldehyde-alkyne-amine (A³) couplings have been separated into single enantiomers and incorporated into PROTACs targeting BRD4 for degradation. nih.gov

Furthermore, the propargylamine (B41283) motif is a key component in the design of chemical probes. For instance, fluorescent molecular rotors have been attached to nucleoside triphosphates via a propargylamine linker for incorporation into DNA, creating probes that light up upon protein binding. researchgate.net The development of chiral ¹⁹F-labeled probes has also shown promise for the enantioselective recognition of amines and other chiral molecules. rsc.orgnih.gov These probes can differentiate between enantiomers with high sensitivity, even resolving aliphatic amines that differ by only a single methylene (B1212753) group. rsc.orgnih.gov

The versatility of propargylamines as linkers and probes is further highlighted by their use in bioconjugation strategies. They have been employed to create bifunctional linkers for copper-free three-component cycloadditions followed by a traditional CuAAC, demonstrating their utility in constructing complex molecular architectures. kcl.ac.uksci-hub.se

The strategic incorporation of chiral alkynyl amines into larger molecules offers a powerful approach for developing sophisticated tools for chemical biology and targeted therapeutics.

Theoretical Perspectives on Stereocontrol and Catalyst Design

Computational methods, particularly density functional theory (DFT), have become indispensable tools for understanding the mechanisms and origins of stereoselectivity in chemical reactions, including the synthesis of chiral alkynyl amines. pku.edu.cnacs.org These theoretical studies provide valuable insights that guide the design of new and more efficient catalysts. tandfonline.comrsc.org

For instance, DFT studies on the nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles have elucidated the reaction mechanism, identifying the stereodetermining step and explaining the observed enantioselectivity. pku.edu.cnacs.org The calculations revealed that the reaction proceeds through transmetalation, arylnickel addition, and isomerization, with the final carbon-nitrogen bond insertion being the key step that controls the stereochemical outcome. pku.edu.cn

In the context of additions to imines, computational models have been used to rationalize the diastereoselectivity of reactions involving chiral N-sulfonyl imines. researchgate.netnsf.gov These studies have shown that the traditional Felkin-Anh model, which is often used to predict the stereochemical outcome of nucleophilic additions to carbonyls, may not be adequate for N-sulfonyl imines. researchgate.net Instead, stereoelectronic models that consider the specific electronic properties of the imine and the catalyst have been developed to better predict and explain the observed results. researchgate.net

Theoretical calculations have also been employed to understand the mechanism of rhodium-catalyzed cycloadditions involving cyclobutanones and alkynes, which can lead to the formation of bridged bicyclic structures. nih.gov These studies have suggested the involvement of a metal-stabilized anti-Bredt olefin intermediate, providing a deeper understanding of this complex transformation. nih.gov Furthermore, computational studies on manganese-catalyzed hydrosilylation of alkynes have helped to explain the observed regioselectivity and stereoselectivity by analyzing the energetics of different reaction pathways and intermediates. rsc.org

The synergy between experimental work and theoretical calculations is crucial for advancing the field of asymmetric catalysis. By providing a detailed picture of the reaction mechanism and the factors that control stereoselectivity, computational chemistry enables the rational design of new catalysts and the optimization of reaction conditions for the synthesis of chiral molecules like this compound. tandfonline.comrsc.org

Emerging Methodologies for Tailoring Stereochemistry in Amine Synthesis

The development of novel and efficient methods for the stereoselective synthesis of chiral amines remains a major focus in organic chemistry. d-nb.info Beyond the catalytic asymmetric addition of alkynes to imines, several other promising strategies have emerged for controlling the stereochemistry of amine synthesis. osi.lvnih.govacs.org

One powerful approach involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide. osi.lvbeilstein-journals.org This method relies on the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine. beilstein-journals.org Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, which is controlled by the chiral auxiliary. beilstein-journals.org This strategy has been successfully applied to the synthesis of a wide range of N-sulfinyl propargylamines with excellent diastereomeric purity. beilstein-journals.org The chiral auxiliary can then be readily cleaved to afford the desired chiral primary amine.

Diastereoselective reduction of ketimines is another important strategy. osi.lv For example, the reduction of enantiopure N-tert-butanesulfinylketimines can provide access to 1,3-diamines with high diastereoselectivity. osi.lv Recently, the use of zirconium hydride (Schwartz's reagent) has been shown to be highly effective for the chemo- and stereoselective reduction of sulfinyl ketimines, even in the presence of other reducible functional groups. acs.org

Multicomponent reactions offer an efficient way to construct complex chiral amines from simple starting materials. A copper-catalyzed three-component coupling of imines, 1,3-enynes, and diborons has been developed to synthesize chiral homopropargyl amines with up to three contiguous stereocenters in a single step. nih.govmanchester.ac.uk

Other emerging methodologies include:

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of imines and enamines is a highly efficient and atom-economical method for producing chiral amines. acs.orgnih.gov

Stereoselective N-glycoconjugation: A novel method for the stereoselective N-glycoconjugation of amines has been developed, which involves the incorporation of CO₂ to form a carbamate (B1207046) intermediate that then reacts with a glycosyl halide. nih.gov

Nickel-catalyzed hydroalkynylation: This method allows for the asymmetric synthesis of α-chiral alkynes, which are valuable precursors to chiral amines. bohrium.com

These emerging methodologies, summarized in the table below, provide a diverse toolbox for the synthesis of chiral amines with tailored stereochemistry, complementing existing approaches and expanding the possibilities for creating novel and complex molecular structures.

MethodologyKey FeatureExample Application
Chiral AuxiliariesHigh diastereoselectivity controlled by a removable chiral group. beilstein-journals.orgSynthesis of N-sulfinyl propargylamines. beilstein-journals.org
Diastereoselective ReductionStereoselective reduction of ketimines. osi.lvacs.orgSynthesis of chiral 1,3-diamines and benzylamines. osi.lvacs.org
Multicomponent ReactionsEfficient construction of complex molecules in a single step. nih.govmanchester.ac.ukSynthesis of chiral homopropargyl amines with multiple stereocenters. nih.govmanchester.ac.uk
Asymmetric HydrogenationAtom-economical synthesis of chiral amines. acs.orgnih.govEnantioselective synthesis of α-chiral amines. nih.gov

The continued development of these and other innovative synthetic strategies will undoubtedly lead to more efficient and versatile routes to chiral alkynyl amines and other valuable chiral building blocks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-5-Methylhex-1-yn-3-amine with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enantioselective catalytic hydrogenation, are critical. For example, patents from Loxo Oncology highlight the use of chiral catalysts in stereoselective amination reactions to achieve >95% enantiomeric excess (ee) . Post-synthesis purification via chiral column chromatography (e.g., using cellulose-based chiral stationary phases) is recommended to isolate the (3R)-enantiomer .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound under an inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent degradation. Use desiccants to minimize moisture exposure. Safety protocols from analogous amines, such as 5-Methoxychroman-3-amine, emphasize wearing nitrile gloves, goggles, and lab coats during handling. Waste must be neutralized and disposed via certified chemical waste services .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the alkynyl and methyl groups. 2D techniques (HSQC, HMBC) resolve stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .
  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol (90:10) to assess enantiopurity (>98% ee) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate conflicting data using orthogonal techniques. For example, if 1H^{1}\text{H}-NMR signals overlap, utilize 19F^{19}\text{F}-NMR (if fluorine analogs exist) or variable-temperature NMR. Compare results with computational models (DFT calculations) or literature analogs. Apply principles from qualitative research contradiction analysis to identify systematic errors .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry for better control over reaction parameters (e.g., temperature, residence time). Use immobilized chiral catalysts to enhance recyclability. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress and prevents racemization .

Q. What ethical considerations apply when using this compound in animal studies?

  • Methodological Answer : Adhere to the "3R principles" (Replace, Reduce, Refine). Prioritize in vitro models (e.g., cell-based assays) to replace animal testing. If in vivo studies are unavoidable, use statistical power analysis to minimize sample sizes and refine protocols to reduce distress (e.g., non-invasive imaging) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.